Cas no 752135-37-8 (6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride)

6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a versatile sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its benzothiophene core provides a rigid aromatic framework, while the reactive sulfonyl chloride group enables efficient derivatization. The chloro and methyl substituents enhance its reactivity and selectivity in cross-coupling and substitution reactions. This compound is valued for its stability, high purity, and compatibility with a range of reaction conditions, making it suitable for pharmaceutical and agrochemical applications. Proper handling is required due to its moisture-sensitive nature.
6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride structure
752135-37-8 structure
Product name:6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
CAS No:752135-37-8
MF:C9H6Cl2O2S2
Molecular Weight:281.178738117218
CID:4658464
PubChem ID:58713179

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
    • Benzo[b]thiophene-2-sulfonyl chloride, 6-chloro-3-methyl-
    • インチ: 1S/C9H6Cl2O2S2/c1-5-7-3-2-6(10)4-8(7)14-9(5)15(11,12)13/h2-4H,1H3
    • InChIKey: DYRASNHESMAQAI-UHFFFAOYSA-N
    • SMILES: C12=CC(Cl)=CC=C1C(C)=C(S(Cl)(=O)=O)S2

計算された属性

  • 精确分子量: 279.9186272g/mol
  • 同位素质量: 279.9186272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 339
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.8Ų
  • XLogP3: 4.3

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1300922-250mg
6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
250mg
¥20595.00 2024-07-28
TRC
C387115-5mg
6-Chloro-3-Methyl-1-Benzothiophene-2-Sulfonyl Chloride
752135-37-8
5mg
$ 70.00 2022-06-06
Enamine
EN300-102934-0.5g
6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
0.5g
$1203.0 2023-10-28
Enamine
EN300-102934-5.0g
6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
5g
$4475.0 2023-05-26
Chemenu
CM481220-100mg
6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%+
100mg
$*** 2023-03-31
Aaron
AR019ZIX-500mg
6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
500mg
$1680.00 2025-02-08
1PlusChem
1P019ZAL-250mg
6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
250mg
$1005.00 2024-04-21
1PlusChem
1P019ZAL-50mg
6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
50mg
$506.00 2024-04-21
A2B Chem LLC
AV44461-100mg
6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
100mg
$599.00 2024-04-19
A2B Chem LLC
AV44461-50mg
6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
752135-37-8 95%
50mg
$413.00 2024-04-19

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride 関連文献

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chlorideに関する追加情報

6-Chloro-3-Methyl-1-Benzothiophene-2-Sulfonyl Chloride: A Comprehensive Overview

The compound with CAS No. 752135-37-8, known as 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of the sulfonyl chloride group at the 2-position and the chloro and methyl substituents at the 6 and 3 positions, respectively, imparts unique chemical properties to this molecule.

Benzothiophenes are widely studied due to their applications in various fields, including optoelectronics, drug design, and catalysis. The sulfonyl chloride functional group in this compound is particularly reactive, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential as a building block for constructing advanced materials with tailored electronic properties.

One of the most notable aspects of 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is its role in the synthesis of sulfonamides and sulfonate esters. These derivatives have found applications in pharmaceuticals, agrochemicals, and polymer chemistry. For instance, sulfonamides derived from this compound have been explored for their potential as inhibitors of certain enzymes, which could lead to novel therapeutic agents.

Moreover, the methyl group at the 3-position and the chlorine atom at the 6-position contribute to the molecule's electronic and steric properties. These substituents influence the compound's reactivity and stability, making it suitable for various synthetic transformations. Recent research has focused on optimizing reaction conditions to enhance the yield and purity of this compound during its synthesis.

In terms of synthesis, 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is typically prepared via multi-step processes involving sulfur incorporation and functional group transformations. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction steps while maintaining high product quality. This approach aligns with current trends toward greener and more efficient chemical manufacturing.

The electronic properties of this compound have also been studied extensively using computational methods. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and reactivity patterns. These studies are crucial for designing new materials with specific electronic characteristics, such as semiconductors or light-emitting diodes (LEDs).

In addition to its chemical applications, 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride has shown promise in biological systems. Preliminary assays indicate that it may exhibit selective activity against certain pathogens or cellular targets, making it a candidate for further pharmacological evaluation.

The growing interest in this compound is reflected in its increasing mention in scientific literature. Researchers are exploring its potential as a precursor for constructing complex heterocyclic frameworks or as a component in supramolecular assemblies. Such applications underscore its versatility and importance in modern organic chemistry.

In conclusion, 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride (CAS No. 752135-37-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists working on novel materials and drug discovery. As research continues to uncover new aspects of its properties and uses, this compound is poised to play an even greater role in advancing scientific innovation.

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